molecular formula C8H8BrFO B13627868 (3-Bromo-2-fluoro-4-methylphenyl)methanol

(3-Bromo-2-fluoro-4-methylphenyl)methanol

Cat. No.: B13627868
M. Wt: 219.05 g/mol
InChI Key: UGZMOJZLVHCYDZ-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-4-methylphenyl)methanol typically involves the bromination and fluorination of a methyl-substituted benzyl alcohol. One common method includes the following steps:

    Bromination: The starting material, 2-fluoro-4-methylbenzyl alcohol, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (3-Bromo-2-fluoro-4-methylphenyl)formaldehyde or (3-Bromo-2-fluoro-4-methylbenzoic acid) .

Scientific Research Applications

(3-Bromo-2-fluoro-4-methylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-4-methylphenyl)methanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the fluorine substituent.

    (3-Bromo-4-fluoro-2-methylphenyl)methanol: Similar structure but with different substitution pattern.

    (3-Bromo-2-fluorophenyl)methanol: Lacks the methyl group.

Uniqueness

(3-Bromo-2-fluoro-4-methylphenyl)methanol is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-2-fluoro-4-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3

InChI Key

UGZMOJZLVHCYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)Br

Origin of Product

United States

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